Ser-Gly-Asn

Description

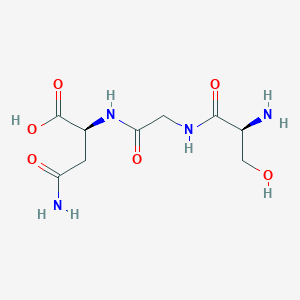

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRXBZYPGYPJN-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Dynamics of Ser Gly Asn Containing Sequences

Analysis of Ser-Gly-Asn Contribution to Local Polypeptide Conformation

The specific sequence of this compound significantly impacts the local conformational landscape of a polypeptide chain. Glycine (B1666218), lacking a side chain and a β-carbon, offers unparalleled torsional flexibility to the peptide backbone. This allows the backbone to adopt a wider range of dihedral angles (φ/ψ) compared to other amino acids, often including regions typically disallowed for residues with bulkier side chains vulcanchem.comatlas.edu.trwikipedia.org. Studies on glycine-containing peptides indicate a clustering of φ/ψ angles in these less common regions, which can facilitate unique hydrogen-bonding networks vulcanchem.comnih.gov.

Serine, with its polar hydroxyl group, can participate in hydrogen bonding, acting as both a donor and acceptor mpg.de. However, its presence, along with Asparagine, can also contribute to destabilizing alpha-helices by competing with main-chain hydrogen bonds libretexts.org. Asparagine's carboxamide side chain is also polar and capable of forming hydrogen bonds, further influencing local conformation and solvent interactions vulcanchem.commpg.de. Computational models suggest that in the this compound motif, the Glycine residue promotes a more compact conformation, with the Serine and Asparagine side chains oriented to maximize solvent interactions vulcanchem.com. Furthermore, sequences containing Asn followed by Gly or Ser have been noted for their high local polypeptide chain flexibility, which can be a critical factor in various biochemical processes, including deamidation researchgate.net.

Influence of Serine, Glycine, and Asparagine Residues on Protein Folding and Stability

The flexibility imparted by Glycine is particularly noteworthy, enabling conformational changes that can be critical for protein function and folding pathways atlas.edu.trwikipedia.org. While this flexibility can be advantageous, certain sequences involving Asn, such as Asn-Gly or Asn-Ser, are known to be susceptible to deamidation, a process that can lead to the formation of isoaspartate researchgate.netacs.org. This modification can decrease biological activity and alter susceptibility to proteolytic degradation, thus impacting protein stability researchgate.net. In some contexts, post-translational modifications, such as glycosylation at Asparagine residues, have been shown to assist in protein folding by triggering the timely formation of structural nucleation elements pnas.org.

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for mapping the conformational ensembles of peptides containing motifs like this compound. These studies allow researchers to explore the dynamic landscape of peptides, providing insights into folding pathways and the structural basis of their interactions acs.orgtandfonline.combiorxiv.org. For instance, MD simulations have been used to investigate how residues like Serine affect local backbone dynamics and conformational propensities biorxiv.org. Studies focusing on peptides containing Asn have revealed that sequences like Asn-Gly or Asn-Ser exhibit fast deamidation rates, which are influenced by the conformational flexibility of the polypeptide chain embedding the deamidation site acs.org.

Glycine's unique characteristic of lacking a side chain is paramount to its role in backbone flexibility atlas.edu.trwikipedia.org. This flexibility allows the peptide chain to adopt conformations that are not accessible to residues with larger side chains, facilitating tighter turns and loops that are crucial for protein folding and function libretexts.orgpressbooks.pub. This enhanced flexibility can be critical for molecular recognition, as it allows peptides or proteins to adapt their conformation to bind effectively to their targets. For example, restricting the conformational flexibility of Arg-Gly-Asp containing peptides has been shown to alter their specificity for different cell adhesion receptors nih.gov.

Serine also contributes to flexibility by acting as a "secondary structure breaker," disrupting rigid segments and creating more pliable regions within the polypeptide chain libretexts.orgpressbooks.pub. This flexibility, influenced by both Serine and Glycine, can be important for processes beyond just protein folding, such as in the flexible regions of larger peptides where motifs like this compound are found to be critical for target binding vulcanchem.com. The interplay between Serine and Glycine in the this compound sequence thus provides a local environment that is predisposed to conformational adaptability, a key feature for molecular recognition events.

Intramolecular Interactions Within Peptides Featuring Serine, Glycine, and Asparagine

Intramolecular interactions within peptides containing the this compound sequence play a significant role in stabilizing specific conformations. The polar side chains of Serine and Asparagine are capable of forming hydrogen bonds, both with each other and with the peptide backbone vulcanchem.comnih.govmpg.de. Specifically, a hydrogen bond can form between the hydroxyl group of Serine and the carboxamide group of Asparagine, or via water-mediated interactions vulcanchem.comnih.gov. These interactions can help to stabilize particular local structures or orientations of the side chains.

The side chain of Serine, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor mpg.de. Similarly, the carboxamide moiety of Asparagine offers hydrogen bonding capabilities, with its carbonyl oxygen acting as an acceptor and its amide nitrogen as a donor mpg.de. These interactions are crucial for defining the local three-dimensional arrangement of the peptide chain. For instance, in longer sequences that include the this compound motif, such as the Asn-Gly-Thr-Pro sequence, the presence of Asparagine has been linked to interactions like salt bridges with charged residues, further influencing protein structure frontiersin.org. The high local flexibility associated with the Asn-Gly sequence can also facilitate the formation of these intramolecular interactions researchgate.net.

Enzymatic Recognition and Processing of Ser Gly Asn Motifs

Ser-Gly-Asn as a Potential Cleavage Site or Recognition Motif for Proteases and Peptidases

The susceptibility of the this compound motif to enzymatic cleavage is determined by the ability of a protease's active site to accommodate the side chains of these amino acids in its binding pockets, particularly the S1 and S1' pockets which recognize the amino acids flanking the scissile bond (P1 and P1').

Substrate Specificity of Serine Proteases with Ser/Asn Preferences (e.g., FAP)

Fibroblast Activation Protein (FAP), a member of the serine protease family, is known for its role in tissue remodeling and tumor progression. sanger.ac.uk FAP possesses both dipeptidyl peptidase and endopeptidase activities, with a stringent requirement for a proline residue at the P1 position of its substrates. scialert.net Its endopeptidase activity preferentially cleaves after a Gly-Pro sequence. ebi.ac.uknih.gov

While FAP does exhibit preferences for other amino acids in positions surrounding the cleavage site, its absolute requirement for proline at P1 makes it highly unlikely to directly cleave a this compound motif, where glycine (B1666218) would occupy the P1 position. Studies on FAP's substrate specificity have shown that while it can tolerate a range of amino acids at the P1' position (following the proline), including asparagine and serine, the primary determinant of its endopeptidase activity is the Gly-Pro sequence at P2-P1. scialert.net Therefore, this compound is not a canonical cleavage site for FAP.

Characterization of SGNH Hydrolase Family Motifs Containing this compound-His

The SGNH hydrolase superfamily is a large and diverse group of enzymes that includes lipases, esterases, and proteases. A defining feature of this family is the presence of four conserved residues in distinct sequence blocks: Serine (Block I), Glycine (Block II), Asparagine (Block III), and Histidine (Block V). oup.com These residues form a catalytic and structural motif that is essential for the enzyme's function.

The roles of these conserved amino acids in the catalytic mechanism are well-established:

Serine (Ser): Acts as the catalytic nucleophile, initiating the hydrolysis of the substrate. oup.com

Histidine (His): Functions as a general base, abstracting a proton from the serine hydroxyl group to increase its nucleophilicity. oup.com

Glycine (Gly) and Asparagine (Asn): The backbone amide of glycine and the side-chain amide of asparagine contribute to the formation of the "oxyanion hole." This structure stabilizes the negative charge that develops on the substrate's carbonyl oxygen during the formation of the tetrahedral intermediate, facilitating catalysis. nih.govoup.com

Therefore, the this compound-His motif represents the core functional architecture of SGNH hydrolases, where these four residues work in concert to create the active site and perform catalysis. The specific substrate preference of an individual SGNH hydrolase is then determined by the amino acids surrounding this core motif, which shape the substrate-binding pockets.

Analysis of Peptide Cleavage Probabilities Influenced by Serine, Glycine, and Asparagine at P1/P1' Positions

The likelihood of a peptide bond being cleaved by a protease is heavily influenced by the identity of the amino acids at the P1 and P1' positions. Large-scale analyses of known protease cleavage sites, often compiled in databases like MEROPS, provide insights into these preferences. nih.govoup.com Quantitative proteomics approaches, such as Proteomic Identification of Cleavage Sites (PICS) and Terminal Amine Isotopic Labeling of Substrates (TAILS), have further expanded our knowledge of protease specificity by identifying thousands of cleavage events in complex biological samples. nih.govwikipedia.orgnih.govresearchgate.netnih.gov

The following interactive table summarizes the observed frequencies of Serine, Glycine, and Asparagine at the P1 and P1' positions for a selection of well-characterized proteases, based on data from the MEROPS database and other proteomics studies. A higher frequency suggests a greater preference for that amino acid at that position by the respective protease.

| Protease | P1 Preference | P1' Preference |

|---|---|---|

| Trypsin | Low (prefers basic residues like Lys, Arg) | Variable |

| Chymotrypsin | Low (prefers large hydrophobic residues like Phe, Tyr, Trp) | Variable |

| Elastase | Moderate for Gly (prefers small aliphatic residues like Ala) | Variable |

| Caspase-3 | Low (strict requirement for Asp) | Moderate for Gly and Ser |

| Matrix Metalloproteinase-2 (MMP-2) | Moderate for Gly | Moderate for Ser and Asn |

Exopeptidase Activity and Substrate Preferences for N- and C-terminal Amino Acids Including Serine, Glycine, and Asparagine

Exopeptidases cleave peptide bonds from the ends of a polypeptide chain and are broadly classified as aminopeptidases (acting on the N-terminus) and carboxypeptidases (acting on the C-terminus). Their substrate specificity is determined by the identity of the N-terminal or C-terminal amino acid.

Aminopeptidases: Aminopeptidases exhibit a range of specificities for the N-terminal amino acid. For example, Aminopeptidase N (APN) shows a preference for neutral amino acids at the N-terminus but has a strong disfavor for asparagine. nih.gov Other aminopeptidases have preferences for acidic or basic N-terminal residues. nih.gov The specificity for N-terminal glycine and serine can vary significantly among different aminopeptidases.

Carboxypeptidases: Carboxypeptidases also display distinct substrate preferences. Carboxypeptidase A, for instance, preferentially cleaves C-terminal amino acids with aromatic or branched hydrophobic side chains, while Carboxypeptidase B targets C-terminal basic residues like lysine and arginine. nih.govresearchgate.net Carboxypeptidase Z shows a strict requirement for C-terminal arginine or lysine. nih.gov Human Carboxypeptidase A4 (CPA4) has a preference for hydrophobic C-terminal residues and shows a negative influence for glycine in the P1 position. nih.gov

The following interactive table provides a summary of the substrate preferences of selected exopeptidases for N-terminal or C-terminal Serine, Glycine, and Asparagine.

Post Translational Modifications Ptms Involving Ser Gly Asn Constituent Amino Acids

Asparagine Deamidation within Ser-Gly-Asn Related Sequences

Asparagine deamidation is a spontaneous, non-enzymatic modification where the side chain of an asparagine (Asn) residue is hydrolyzed to form an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. nih.gov This process proceeds through a cyclic succinimide (B58015) intermediate. nih.gov The rate of this reaction is highly dependent on the local chemical and structural environment, particularly the identity of the C-terminal adjacent amino acid. nih.govtandfonline.com

The rate of asparagine deamidation is significantly influenced by the neighboring amino acid at the C-terminal side (the n+1 position). nih.gov Sequences where asparagine is followed by glycine (B1666218) (Asn-Gly) exhibit the fastest deamidation rates. mdpi.comnih.gov This is attributed to the minimal steric hindrance from glycine's small side chain, which allows for the necessary conformational flexibility for the deamidation reaction to occur. nih.gov In contrast, residues with bulky side chains, like isoleucine and valine, result in extremely slow deamidation. mdpi.comnih.gov

The deamidation half-time for an Asn-Gly sequence in a pentapeptide is approximately 300 times shorter than that for an Asn-Ile sequence. nih.gov For instance, peptides containing Asn-Gly sequences can show a 70-80% degree of deamidation after a standard overnight tryptic digest at 37°C. researchgate.net The half-life of the synthetic peptide SLNGEWR, which contains an Asn-Gly sequence, was found to be about 8 hours under typical digestion conditions. researchgate.net

Sequences with asparagine followed by serine (Asn-Ser) also show accelerated deamidation, though generally not as rapid as Asn-Gly. marioschubert.ch For example, deamidation in a pentapeptide containing Gly-Gly-Asn-His-Gly is 1.3 times faster than in one containing Gly-Gly-Asn-Ser-Gly. mdpi.com The presence of a hydroxyl group in the serine side chain can potentially influence the reaction kinetics.

| Sequence Motif (in pentapeptide) | Relative Deamidation Rate | Reference |

|---|---|---|

| Asn-Gly | Fastest | mdpi.comnih.gov |

| Asn-His | Slower than Asn-Gly | mdpi.com |

| Asn-Ser | Slower than Asn-His | mdpi.com |

| Asn-Ala | Slower than Asn-His | mdpi.com |

| Asn-Ile | ~300-fold slower than Asn-Gly | nih.gov |

| Asn-Val | Extremely slow | mdpi.comnih.gov |

Computational studies using quantum chemical calculations have provided significant insights into the mechanism of succinimide formation, which is the rate-determining step in asparagine deamidation. acs.orgacs.org The reaction proceeds through a two-step mechanism: cyclization to form a tetrahedral intermediate, followed by the release of ammonia (B1221849) (deamination). nih.govacs.org

The process begins with the deprotonation of the nitrogen atom of the adjacent glycine residue. acs.org This is followed by a nucleophilic attack of this now negatively charged nitrogen on the asparagine side-chain amide carbon, leading to the formation of a cyclic tetrahedral intermediate. acs.org This intermediate then releases an ammonia molecule to form the succinimide ring. nih.gov

Quantum chemical calculations on the model compound Ace-Asn-Gly-Nme have shown that this reaction can be catalyzed by ions such as H2PO4– and HCO3– under physiological conditions. acs.org The calculated activation barriers for these catalyzed reactions are low enough for them to occur spontaneously. acs.org These computational models highlight the importance of the conformational flexibility afforded by the Asn-Gly sequence for the reaction to proceed efficiently. acs.orgresearchgate.net

The three-dimensional structure of a protein plays a critical role in modulating the rate of asparagine deamidation. marioschubert.ch Factors such as secondary structure, solvent accessibility, and local flexibility significantly influence the susceptibility of an Asn residue to deamidation. tandfonline.comtandfonline.com

For deamidation to occur, the asparagine side chain must adopt a specific "near attack" conformation where the backbone nitrogen of the following residue is positioned to attack the side-chain carbonyl carbon of the asparagine. acs.orgnih.gov In folded proteins, the polypeptide chain's conformation can be constrained by secondary structures or hydrogen bonds, preventing the Asn residue from adopting this reactive conformation. nih.gov This is why deamidation rates in folded proteins are often much slower than in short, unstructured peptides. marioschubert.chacs.org

However, in some cases, the protein's fold can accelerate deamidation. acs.orgnih.gov This can happen if the protein structure stabilizes an unusual backbone conformation that enhances the nucleophilicity of the attacking nitrogen. acs.org High solvent accessibility and flexibility of the polypeptide chain surrounding the deamidation site are also key parameters that increase susceptibility. acs.orgnih.gov

| Factor | Effect on Deamidation Rate | Reference |

|---|---|---|

| High Solvent Accessibility | Increases | tandfonline.comacs.orgnih.gov |

| High Backbone Flexibility | Increases | tandfonline.com |

| "Near Attack" Conformation | Required for reaction | acs.orgnih.gov |

| Constrained Conformation (e.g., in folded proteins) | Decreases | marioschubert.chacs.org |

Glycosylation of Serine and Asparagine Residues in Polypeptides

Glycosylation is a widespread and vital PTM that involves the attachment of sugar molecules (glycans) to proteins. thermofisher.com This modification can occur on the nitrogen atom of asparagine (N-linked glycosylation) or the oxygen atom of serine or threonine (O-linked glycosylation). creative-proteomics.comcreative-proteomics.com

N-linked glycosylation is a co-translational event that occurs in the endoplasmic reticulum (ER). uniprot.org It involves the transfer of a pre-assembled block of 14 sugars to the nascent polypeptide chain. uniprot.org This process is highly specific and occurs at a consensus sequence motif: Asn-X-Ser/Thr, where X can be any amino acid except proline. sigmaaldrich.comnih.gov The presence of threonine in the third position is more common than serine. uniprot.org

The enzyme responsible for this transfer is oligosaccharyltransferase (OST), which recognizes the consensus sequon on the polypeptide chain and catalyzes the formation of the N-glycosidic bond between the asparagine side-chain amide and the oligosaccharide. nih.gov While the Asn-X-Ser/Thr sequence is necessary for N-linked glycosylation, its presence alone is not sufficient. oup.com Statistical analyses have shown that these sites are less likely to be glycosylated if they are located near the C-terminus of the protein or if the amino acid at position X or the one following the Ser/Thr is a proline. oup.com

The attached N-glycans play a crucial role in protein folding, stability, and trafficking. nih.gov They can be classified into three main types: high-mannose, complex, and hybrid, all of which are based on a common core pentasaccharide, Man3GlcNAc2. sigmaaldrich.com

O-linked glycosylation is a post-translational modification that occurs in the Golgi apparatus, where sugar molecules are attached to the hydroxyl group of serine or threonine residues. thermofisher.comcreative-proteomics.com Unlike N-linked glycosylation, there is no defined consensus sequence for O-linked glycosylation, although structural motifs are recognized by the enzymes involved. thermofisher.comsigmaaldrich.com

The process is initiated by the transfer of a single N-acetylgalactosamine (GalNAc) residue to the serine or threonine, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosyltransferases (ppGalNAcTs). creative-proteomics.comsigmaaldrich.com Following this initial step, the glycan chain can be elongated by the sequential addition of other monosaccharides. creative-proteomics.com The resulting O-glycans are typically less complex and branched than N-linked glycans. thermofisher.comsigmaaldrich.com

O-linked glycans are important for a variety of cellular functions, including protein localization, solubility, and cell-cell interactions. creative-proteomics.comuniprot.org They are a key feature of mucins, which are heavily glycosylated proteins that form protective mucus secretions. thermofisher.com

Conformational Implications of Glycosylation on this compound Containing Peptides

Glycosylation is a critical post-translational modification where carbohydrate molecules, or glycans, are attached to proteins. numberanalytics.com The most common form involving asparagine is N-linked glycosylation, which occurs at the nitrogen atom of an Asn residue. numberanalytics.comrapidnovor.com This process is highly specific and typically requires the consensus sequence, or sequon, Asn-X-Ser/Thr , where 'X' can be any amino acid except proline. news-medical.netitmedicalteam.pl While the tripeptide this compound itself does not conform to this sequence, its constituent amino acids are fundamental to it. In a polypeptide chain, a sequence like Asn-Gly-Ser would be a canonical site for N-linked glycosylation. news-medical.net

Studies using techniques like time-resolved fluorescence energy transfer have shown that N-linked glycosylation leads to glycopeptides sampling different conformational profiles in aqueous solutions. pnas.org This change can guide the peptide into a conformation that more closely resembles its state in the final folded protein. nih.govpnas.org By triggering the timely formation of structural nucleation elements, glycosylation can act as a molecular chaperone, assisting in the complex process of protein folding and enhancing protein stability. numberanalytics.comnih.govpnas.org

Table 1: Research Findings on Conformational Effects of N-linked Glycosylation

| Research Finding | Implication for Peptide Structure | Reference |

| Glycosylation causes peptides to adopt a different ensemble of conformations. | Alters the three-dimensional shape and flexibility of the peptide backbone. | nih.govpnas.org |

| Modified peptides may become more compact. | Leads to a more condensed and stable structure. | nih.govpnas.org |

| Glycans can act as molecular chaperones. | Facilitates correct protein folding and prevents aggregation. | numberanalytics.com |

| The attachment of glycans can have both local and distal effects on protein conformation. | Influences regions of the protein far from the glycosylation site. | mdpi.com |

| Glycosylation can trigger the formation of structural nucleation elements. | Assists in initiating and guiding the protein folding process. | nih.govpnas.org |

Phosphorylation of Serine Residues as a Regulatory Mechanism

Phosphorylation is one of the most important and extensively studied post-translational modifications, serving as a key regulatory mechanism for protein function. thermofisher.commdpi.com It is a reversible process involving the addition of a phosphate (B84403) group to an amino acid, primarily on the hydroxyl (-OH) group of serine, threonine, or tyrosine residues. thermofisher.com This reaction is catalyzed by enzymes called kinases, while the removal of the phosphate group is carried out by phosphatases. mdpi.com

The phosphorylation of serine residues within a peptide like this compound acts as a molecular switch that can turn protein activity on or off. thermofisher.comthermofisher.com The addition of a negatively charged phosphate group induces significant conformational changes in the protein. thermofisher.comcreative-diagnostics.com These structural alterations can directly affect the protein's catalytic activity or change how it interacts with other molecules, such as substrates or other proteins. thermofisher.comcusabio.com

Phosphorylation is integral to a vast array of cellular processes. frontiersin.org It plays a critical role in signal transduction pathways, the cell cycle, gene expression, and apoptosis. thermofisher.comcusabio.com For instance, the phosphorylation of transcription factors can modulate their ability to bind to DNA, thereby controlling gene expression. cusabio.com Similarly, the phosphorylation state of enzymes is tightly linked to their activation or inhibition. cusabio.com Studies have also shown that serine phosphorylation can influence a peptide's affinity for metal ions, indicating its role in governing metal ion binding. acs.org NMR spectroscopy studies have confirmed that phosphorylation induces local conformational changes in the peptide backbone, which can decrease properties like helical propensity. researchgate.net

Table 2: Regulatory Roles of Serine Phosphorylation

| Regulatory Function | Mechanism | Cellular Process | Reference |

| Regulation of Protein Activity | Induces conformational changes that activate or inhibit catalytic function. | Enzyme regulation, Signal transduction | thermofisher.comthermofisher.comcusabio.com |

| Control of Protein-Protein Interactions | Creates or blocks binding sites for other proteins. | Signal transduction cascades, Complex assembly | thermofisher.comthermofisher.com |

| Modulation of Gene Expression | Alters the DNA-binding affinity and activity of transcription factors. | Gene regulation, Cell differentiation | cusabio.com |

| Cell Cycle Control | Regulates the activity of key proteins involved in cell cycle progression. | Cell growth, Division | thermofisher.comfrontiersin.org |

| Metal Ion Binding | Affects the affinity of peptides for metal ions like Cu(II). | Metal homeostasis | acs.org |

Metabolic Pathways and Biochemical Roles of Constituent Amino Acids

Interconnections of Serine, Glycine (B1666218), and One-Carbon (1C) Metabolism

The metabolic interplay between serine and glycine is central to the one-carbon (1C) metabolism, a network crucial for synthesizing essential biomolecules and maintaining cellular functions.

Serine and glycine are interconverted through the serine hydroxymethyltransferase (SHMT) enzyme, which plays a pivotal role in the one-carbon metabolism rupress.orgd-nb.inforesearchgate.netcapes.gov.br. This reaction transfers a carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylene-THF rupress.orgd-nb.inforesearchgate.netnih.gov. Glycine can also be synthesized from serine, and vice versa, with this interconversion being fundamental for cellular metabolism researchgate.netcapes.gov.br.

Serine is primarily synthesized via the phosphorylated pathway, starting from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). This pathway involves three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH) annualreviews.orgnih.govontosight.ai. Glycine, on the other hand, is intricately linked to the photorespiratory pathway in plants, where it is produced from serine rupress.orgresearchgate.net.

Serine and glycine are fundamental building blocks for proteins nih.govbyjus.com. Beyond their role in protein synthesis, they are critical precursors for other essential biomolecules. Serine, through its conversion to glycine and subsequent involvement in one-carbon metabolism, provides essential carbon units for the biosynthesis of purines and pyrimidines, which are the building blocks of DNA and RNA rupress.orgd-nb.infonih.govnih.govresearchgate.netnews-medical.netlibretexts.org. Specifically, glycine contributes carbon atoms to the purine (B94841) ring structure nih.govnews-medical.netlibretexts.org.

Furthermore, serine is a precursor for the synthesis of phospholipids, such as phosphatidylserine, which are vital components of cell membranes nih.govbyjus.com. Glycine is also a precursor for heme synthesis d-nb.info and is a component of glutathione, a key antioxidant molecule d-nb.infonih.gov. The one-carbon units derived from serine and glycine metabolism are essential for methylation reactions, including DNA and histone methylation, which are crucial for epigenetic regulation nih.govnih.govoup.com.

Asparagine Metabolic Pathways and Nitrogen Assimilation/Transport

Asparagine plays a significant role in nitrogen metabolism, particularly in nitrogen assimilation, transport, and storage in plants oup.comoup.comfrontiersin.orgresearchgate.netcdnsciencepub.comcapes.gov.brmdpi.com.

Asparagine is synthesized by asparagine synthetase (AS), which uses aspartate and either glutamine or ammonium (B1175870) as substrates oup.comoup.comcapes.gov.brnih.gov. This enzyme is crucial for incorporating inorganic nitrogen into organic compounds oup.comoup.comnih.gov. Asparagine can be catabolized by asparaginase (B612624) (ASPG), which hydrolyzes the amide group, releasing ammonium and aspartate for further amino acid biosynthesis oup.comoup.com. These enzymatic activities regulate the metabolic flux of nitrogen within the cell and organism oup.comoup.comresearchgate.net.

Asparagine serves as a primary compound for nitrogen transport and storage in plants, especially in developing seeds and senescent organs oup.comoup.comfrontiersin.orgresearchgate.net. Its high nitrogen-to-carbon ratio makes it an efficient carrier of nitrogen throughout the plant frontiersin.orgresearchgate.net. Asparagine facilitates the redistribution of nitrogen resources from source to sink tissues researchgate.netmdpi.comresearchgate.net.

Interorgan Metabolic Homeostasis and Amino Acid Flux

During fasting or states of metabolic stress, skeletal muscle can degrade protein, releasing amino acids like serine and glycine, which can then be utilized by other tissues, such as the liver, for gluconeogenesis researchgate.netbasicmedicalkey.comnyu.edu. Alanine and glutamine are key amino acids that act as carriers of nitrogen between tissues, facilitating transport to the liver for urea (B33335) synthesis or to the kidneys for pH regulation researchgate.netnih.govbasicmedicalkey.comnyu.eduannualreviews.org. While specific interorgan fluxes for asparagine are less detailed in the provided snippets, its role as a nitrogen transporter suggests involvement in systemic nitrogen distribution oup.comoup.comresearchgate.netmdpi.com.

Advanced Analytical and Computational Methodologies for Ser Gly Asn Research

Mass Spectrometry-Based Characterization of Peptides and Proteins Containing Ser-Gly-Asn

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides and proteins. Its ability to measure the mass-to-charge ratio (m/z) of ionized molecules, coupled with fragmentation techniques (MS/MS), provides detailed structural information.

Peptidomics and proteomics utilize mass spectrometry to identify and quantify peptides and proteins within biological samples. By digesting proteins into smaller peptides, often using enzymes like trypsin, researchers can analyze these fragments. Tandem mass spectrometry (MS/MS) then fragments these peptides further, generating characteristic mass spectra that can be compared against databases to identify the amino acid sequence, including specific tripeptide motifs like this compound creative-proteomics.compharmasalmanac.combiopharmaspec.comrapidnovor.comrapidnovor.comcreative-proteomics.comeastport.cz.

Methodology: Proteins are typically digested into peptides, which are then separated by liquid chromatography (LC) before entering the mass spectrometer. High-resolution mass spectrometers (e.g., Orbitrap) or triple quadrupole systems operating in Multiple Reaction Monitoring (MRM) or MS/MS modes are commonly employed. The identification of specific sequences like this compound involves matching the observed peptide masses and fragmentation patterns to theoretical masses derived from protein databases pharmasalmanac.combiopharmaspec.comrapidnovor.comcreative-proteomics.com.

Research Findings: Proteomic studies have identified numerous peptides containing the this compound sequence in various biological contexts. For instance, such sequences have been noted in protein characterization studies and in the analysis of protein variants shodex.comcemm.at. The identification relies on accurate mass measurements and the interpretation of fragment ions, where specific mass differences between adjacent fragment ions indicate the presence of particular amino acids, such as Ser, Gly, and Asn nih.gov.

The precise measurement of free amino acids, including Serine, Glycine (B1666218), and Asparagine, in biological fluids like plasma or tissue extracts is crucial for understanding metabolic states and disease progression. Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for this purpose creative-proteomics.comnih.govgoogle.commdpi.comwur.nlsciex.comanaquant.comresearchgate.netmdpi.comnih.govnih.govshimadzu.comuio.nomdpi.comcreative-proteomics.com.

Methodology: Free amino acids are typically analyzed after derivatization (e.g., with OPA, FMOC, or AQC) to improve their ionization efficiency and chromatographic behavior, although non-derivatization methods are also increasingly used creative-proteomics.commdpi.comwur.nlsciex.comshimadzu.comuio.nousp.org. Liquid chromatography (HPLC or UHPLC) separates the amino acids, which are then quantified by tandem mass spectrometry (LC-MS/MS) using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) creative-proteomics.comnih.govgoogle.commdpi.comwur.nlsciex.comanaquant.comresearchgate.netmdpi.comnih.govnih.govshimadzu.comuio.nomdpi.com. Stable isotope-labeled amino acids are often used as internal standards to ensure accuracy and precision nih.govanaquant.comnih.govrestek.com.

Research Findings: Studies have successfully quantified a range of amino acids, including Serine, Glycine, and Asparagine, in various biological matrices. For example, a UHPLC-QQQ-MS/MS method was developed for the simultaneous quantification of 18 amino acids in meat samples, with Serine, Glycine, and Asparagine being among the quantified analytes nih.gov. Another study detailed a rapid LC-MS/MS method for analyzing 45 amino acids in plasma, achieving good accuracy and precision for compounds like Glycine and Serine, while Asparagine's detection limit was noted to be higher in some plant matrices researchgate.netrestek.com. The quantification of these free amino acids can serve as biomarkers for metabolic disorders creative-proteomics.comgoogle.comanaquant.com.

Amino acid misincorporation, where an incorrect amino acid is inserted into a protein chain during translation, can significantly impact protein function and therapeutic efficacy. Mass spectrometry is a primary tool for detecting and quantifying such errors, particularly substitutions like Serine for Asparagine nih.govresearchgate.netlongdom.orgsci-hub.se.

Methodology: The detection of misincorporation often involves comparing the mass spectrometry data of a recombinant protein with its theoretical sequence. Mass shifts in peptides, identified through peptide mapping and MS/MS sequencing, can indicate an amino acid substitution. For example, a Ser-to-Asn misincorporation would result in a specific mass difference in the affected peptide fragment nih.gov. Techniques like intact mass measurement, peptide mapping, and tandem mass spectrometry sequencing are employed to pinpoint these variations nih.govsci-hub.se.

Research Findings: Research has identified Serine misincorporation at Asparagine positions in recombinant proteins produced in mammalian cell systems, such as Chinese Hamster Ovary (CHO) cells. This misincorporation, often linked to amino acid starvation (e.g., for Asparagine), can be detected by analyzing MS/MS spectra. For instance, differences in the m/z values of fragment ions can reveal substitutions; a mass difference of 114 atomic mass units between adjacent y or b ions indicates Asn, while a difference of 87 atomic mass units indicates Ser nih.gov. Studies have shown that this misincorporation can be controlled by replenishing limiting nutrients, and monitoring strategies using amino acid profiles and tandem mass spectrometry have been developed nih.govresearchgate.net.

Chromatographic Techniques for Peptide and Amino Acid Separation

Chromatography is essential for separating complex mixtures of peptides and amino acids before their analysis by mass spectrometry or other detection methods.

HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation of peptides and amino acids based on their hydrophobicity usp.orgsielc.comresearchgate.netshimadzu.comhplc.eu. Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed for polar compounds mdpi.comuio.nopolylc.com.

Methodology: In RP-HPLC, peptides and amino acids are separated on a non-polar stationary phase using a polar mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile) with an ion-pairing agent like trifluoroacetic acid (TFA) researchgate.netshimadzu.comhplc.eu. HILIC uses a polar stationary phase and a mobile phase rich in organic solvent, separating compounds based on their polarity mdpi.compolylc.com. Derivatization is often performed to improve separation and detection creative-proteomics.comcreative-proteomics.comusp.org.

Research Findings: HPLC methods have been optimized to separate mixtures of amino acids, including Serine, Glycine, and Asparagine, often achieving baseline separation of critical compounds uio.nosielc.comhplc.eupolylc.com. For example, dipeptide standards containing Gly-Ser and Gly-Asn have been separated using HILIC polylc.com. RP-HPLC is also used to analyze peptides, with even single amino acid differences (e.g., Ser vs. Thr) being resolvable hplc.eu. The separation of peptides containing the this compound sequence would leverage these established RP-HPLC principles.

The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for both separation and sensitive, specific detection and quantification of peptides and amino acids google.comanaquant.comresearchgate.netnih.govnih.govshimadzu.comuio.nomdpi.comrestek.comlcms.czbioanalysis-zone.comspectroscopyonline.comchromatographyonline.comnih.govgoogle.com.

Methodology: LC-MS systems, particularly LC-MS/MS, are employed for targeted analysis. This involves separating analytes using LC (e.g., RP-HPLC, UHPLC, HILIC) and then detecting and quantifying them using MS. Techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are used for highly specific and sensitive quantification of target molecules, such as specific peptides containing this compound or individual free amino acids google.comanaquant.comresearchgate.netnih.govnih.govshimadzu.comuio.nomdpi.comlcms.czbioanalysis-zone.comspectroscopyonline.comchromatographyonline.com. High-resolution mass spectrometry (HRMS) offers additional advantages for accurate mass determination and identification lcms.czbioanalysis-zone.com.

Research Findings: LC-MS/MS is a gold standard for quantifying peptides and amino acids in complex biological matrices due to its sensitivity, specificity, and robustness google.comanaquant.comnih.govnih.govshimadzu.comuio.nomdpi.comrestek.comlcms.czbioanalysis-zone.comspectroscopyonline.comchromatographyonline.comnih.gov. For example, LC-MS/MS methods have been validated for the simultaneous quantification of multiple amino acids in plasma, meat, and plant samples, including Serine, Glycine, and Asparagine researchgate.netnih.govnih.govuio.nomdpi.comrestek.com. In protein sequence variant analysis, LC-MS/MS is used to identify unintended amino acid substitutions by comparing observed peptide sequences to theoretical ones, with techniques like MRM3 offering enhanced specificity pharmasalmanac.comrapidnovor.comrapidnovor.comsci-hub.selcms.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules, including peptides, in solution uzh.ch. For peptides like this compound, NMR can provide information about the spatial proximities of protons through Nuclear Overhauser Effect (NOE) experiments, which are crucial for defining the peptide's conformation uzh.ch. Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign proton resonances and identify spin systems characteristic of specific amino acid residues uzh.chnmims.edu.

In linear peptides, the chemical shifts of amide protons are generally similar to those in random coil structures, with sequence-specific variations being less pronounced compared to more rigid structures thieme-connect.de. However, deviations from these random coil shifts can indicate specific conformational preferences within the peptide thieme-connect.de. The dispersion of amide proton resonances can be influenced by factors such as protecting groups or specific residues, as seen in an example of Asn-Glu-His-Ala-Gly thieme-connect.de. The analysis of spin-spin coupling constants, particularly the ³JNHα, can also be used to estimate dihedral angles, providing further constraints for structural determination nmims.edu.

While direct NMR studies specifically detailing the structural elucidation of the isolated tripeptide this compound are not extensively detailed in the provided search results, the principles of peptide NMR are well-established and applicable. For instance, NMR is used to characterize glycans linked to serine (Ser) or threonine (Thr) residues in proteins, highlighting its role in analyzing modified amino acids acs.org.

Emerging Research Directions and Future Perspectives on Ser Gly Asn in Biochemical Systems

Systems Biology Approaches for Network Mapping of Serine, Glycine (B1666218), and Asparagine Metabolites

Understanding the full biological impact of the Ser-Gly-Asn tripeptide requires a comprehensive view of the metabolic pathways of its constituent amino acids. Systems biology provides the tools to map and model the intricate network of reactions involving serine, glycine, and asparagine. github.io These amino acids are central to primary metabolism, contributing to a wide array of critical cellular functions. nih.govnih.gov

Metabolic network mapping allows researchers to visualize the complete set of processes that determine the physiological and biochemical properties of a cell. wikipedia.org Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) offer manually curated pathway maps that represent current knowledge of molecular interactions and reaction networks. genome.jpkegg.jp For instance, serine can be synthesized from the glycolytic intermediate 3-phospho-D-glycerate, and glycine is subsequently derived from serine. nih.govkegg.jp This serine-glycine-one-carbon (1C) metabolic network is crucial for the biosynthesis of proteins, lipids, and nucleotides. nih.govresearchgate.netoncotarget.com

By applying systems biology approaches, researchers can analyze how perturbations in one part of the network, such as the availability of serine, affect other connected pathways, including nitrogen and sulfur metabolism. nih.govresearchgate.net This holistic view is essential for identifying how the cellular concentrations of serine, glycine, and asparagine—the building blocks of this compound—are regulated and how they collectively support cellular processes like proliferation, particularly in contexts like cancer. nih.govoncotarget.comnih.gov Network analysis can highlight key enzymatic control points and reveal how these metabolic pathways are rewired in disease states. researchgate.net

Table 1: Key Metabolic Pathways and Enzymes Involving Serine, Glycine, and Asparagine

| Pathway | Key Precursor(s) | Key Product(s) | Associated Enzymes | Relevance to this compound |

|---|---|---|---|---|

| Serine Biosynthesis | 3-Phosphoglycerate (B1209933) (from Glycolysis) | L-Serine | Phosphoglycerate dehydrogenase (PHGDH), Phosphoserine aminotransferase 1 (PSAT1), Phosphoserine phosphatase (PSPH) | Provides the N-terminal residue of the tripeptide. nih.govoncotarget.com |

| Glycine Biosynthesis | L-Serine | Glycine, One-carbon units | Serine hydroxymethyltransferase (SHMT) | Provides the central, flexible residue and links to one-carbon metabolism. nih.gov |

| Asparagine Biosynthesis | Aspartate, Glutamine | L-Asparagine, Glutamate | Asparagine Synthetase (ASNS) | Provides the C-terminal residue, crucial for hydrogen bonding. nih.gov |

| One-Carbon Metabolism | Serine, Glycine | Nucleotides, Methylated compounds | Folate cycle enzymes, Methionine cycle enzymes | Fueled by Serine and Glycine, essential for cell proliferation and biosynthesis. nih.govoncotarget.com |

| N-linked Glycosylation | - | Glycoproteins | Oligosaccharyltransferase (OST) | The sequence Asn-X-Ser/Thr is a canonical motif for glycosylation, highlighting the importance of Asn and Ser in proximity. portlandpress.com |

Rational Design and Engineering of Peptides with Tailored this compound Motifs for Specific Molecular Recognition

The field of peptide engineering is rapidly advancing, with a focus on designing novel peptides for therapeutic and biotechnological applications. mdpi.com Rational design involves using the known principles of protein structure and molecular recognition to create peptides with specific, predetermined functions. nih.govgoogle.com This approach is a powerful alternative to high-throughput screening, as it minimizes trial and error by building on an understanding of structure-function relationships. nih.gov

The this compound motif possesses characteristics that make it an attractive component for rationally designed peptides.

Serine (Ser): Contains a hydroxyl group, which can act as a hydrogen bond donor and acceptor and is a common site for post-translational modifications like phosphorylation. khanacademy.orgtechnologynetworks.com

Glycine (Gly): As the simplest amino acid, it provides maximal conformational flexibility to the peptide backbone, allowing it to adopt structures necessary for binding to specific targets. wikipedia.org

Asparagine (Asn): Features a carboxamide side chain that is an excellent hydrogen bond donor and acceptor, often critical for molecular recognition and stabilizing protein structures. khanacademy.org

These properties can be harnessed to engineer peptides for specific molecular recognition tasks, such as binding to protein surfaces, recognizing nucleic acid sequences, or chelating metal ions. nih.govacs.org For example, the flexibility imparted by glycine could allow a peptide to wrap around a target molecule, while the hydrogen-bonding capabilities of serine and asparagine could provide the specificity and affinity for that interaction. Researchers are exploring how incorporating such motifs can lead to the development of novel biosensors, catalysts, and therapeutics. nih.govdrugtargetreview.com The design of peptides that can recognize and bind to specific materials or molecular targets is a testament to the versatility of using amino acid sequences for materials engineering. acs.org

Table 2: Strategies in Rational Peptide Design and the Role of this compound

| Design Strategy | Description | Potential Role of this compound Motif |

|---|---|---|

| Scaffold-Based Design | A stable, well-understood peptide structure (scaffold) is used as a framework, and specific residues are mutated to introduce a new function. | The SGN motif could be grafted onto a loop region of a scaffold to create a flexible, polar binding interface for a specific target. uni-heidelberg.de |

| De Novo Design | A peptide sequence is designed from scratch to fold into a desired three-dimensional structure with a specific function. | The combination of flexibility (Gly) and hydrogen-bonding (Ser, Asn) can be used to design tight turns or binding pockets for specific ligands. |

| Motif Mimicry | A known binding motif from a natural protein is isolated and incorporated into a smaller peptide, retaining the original function. | If SGN is identified as part of a natural protein-protein interaction site, this tripeptide could form the core of a smaller peptide designed to mimic and potentially inhibit that interaction. |

| Computational Modeling | Molecular dynamics and docking simulations are used to predict how a designed peptide will fold and interact with its target before it is synthesized. | Computational tools can be used to model the conformational space of the SGN motif and optimize its placement within a larger peptide to maximize binding affinity for a target. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Roles

To achieve a holistic understanding of the biological roles of this compound, it is necessary to move beyond single-data-type analyses. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of cellular processes. nih.govnih.gov This approach allows researchers to connect the genetic blueprint for the components of a pathway to the functional output at the protein and metabolite levels. creative-proteomics.comfrontiersin.org

By integrating these diverse datasets, a more complete picture of the this compound tripeptide's lifecycle and function can be constructed.

Genomics and Transcriptomics: Can reveal the expression levels and regulation of genes encoding the enzymes responsible for serine, glycine, and asparagine metabolism (e.g., PHGDH, SHMT, ASNS). This data can indicate the cellular capacity to produce the constituent amino acids under different conditions.

Proteomics: Can quantify the levels of these metabolic enzymes and also identify larger proteins that contain the this compound motif. Post-translational modifications on or near this motif can also be detected, offering clues about its regulation and function.

Metabolomics: Directly measures the cellular concentrations of serine, glycine, asparagine, and potentially the this compound tripeptide itself, providing a direct readout of the metabolic state of the cell.

Peptideomics: Focuses specifically on the identification and quantification of endogenous peptides, which would be the primary method for detecting free this compound in a biological sample. creative-proteomics.com

Statistical and computational methods are used to integrate these layers of information, identifying correlations and causal relationships between them. mixomics.org For instance, an integrated multi-omics analysis could reveal that increased transcription of the PHGDH gene (transcriptomics) leads to higher PHGDH protein levels (proteomics), which in turn results in elevated cellular serine concentrations (metabolomics). This comprehensive approach is crucial for unraveling the complex interplay of molecules and understanding how a simple tripeptide fits into the broader biological network. nih.gov

Table 3: Multi-Omics Data Integration for Studying this compound

| Omics Layer | Data Type | Information Provided Regarding this compound |

|---|---|---|

| Genomics | DNA sequence, copy number variations | Identifies the genes for enzymes in Ser, Gly, Asn metabolism; detects mutations or amplifications that could alter pathway flux (e.g., PHGDH amplification in cancer). |

| Transcriptomics | mRNA levels | Quantifies the expression of genes related to amino acid biosynthesis and transport, indicating the potential for this compound precursor synthesis. |

| Proteomics | Protein abundance, post-translational modifications | Measures the levels of metabolic enzymes and identifies proteins containing the SGN motif. Can detect modifications (e.g., phosphorylation of Ser) that regulate protein function. |

| Metabolomics | Small molecule concentrations | Directly measures the cellular pools of serine, glycine, and asparagine available for peptide synthesis. |

| Peptideomics | Endogenous peptide levels | Directly detects and quantifies the free this compound tripeptide, confirming its presence and allowing for the study of its regulation. creative-proteomics.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.